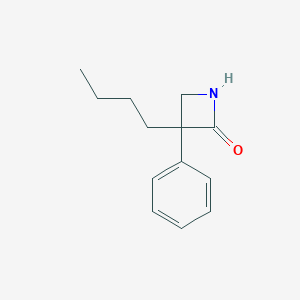
3-butyl-3-phenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyl-3-phenylazetidin-2-one is a member of the azetidinone family, which are four-membered lactams. These compounds are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The azetidinone ring structure is particularly notable for its presence in β-lactam antibiotics, which include penicillins and cephalosporins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-3-phenylazetidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of butylamine with phenylacetyl chloride under basic conditions can yield the desired azetidinone. Another method involves the use of azetidine derivatives, which can be functionalized through various chemical reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-butyl-3-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidinones, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-butyl-3-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It serves as a building block for the development of new drugs, particularly β-lactam antibiotics.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 3-butyl-3-phenylazetidin-2-one involves its interaction with specific molecular targets. In the case of its use as an antibiotic, the compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins. This leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-2-azetidinone: Lacks the butyl group, which may affect its biological activity and chemical reactivity.
3-Butyl-2-azetidinone: Lacks the phenyl group, which can influence its interaction with molecular targets.
2-Azetidinone: The simplest form of azetidinone, lacking both the butyl and phenyl groups.
Uniqueness
3-butyl-3-phenylazetidin-2-one is unique due to the presence of both butyl and phenyl groups, which can enhance its biological activity and chemical reactivity. These substituents can influence the compound’s ability to interact with molecular targets and undergo various chemical reactions .
Propriétés
Numéro CAS |
17719-30-1 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
3-butyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-2-3-9-13(10-14-12(13)15)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,15) |
Clé InChI |
KYWUFESZSCDFSH-UHFFFAOYSA-N |
SMILES |
CCCCC1(CNC1=O)C2=CC=CC=C2 |
SMILES canonique |
CCCCC1(CNC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















